molecular formula C18H17N3O2S B2838808 N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide CAS No. 886910-51-6

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide

Cat. No.: B2838808
CAS No.: 886910-51-6
M. Wt: 339.41
InChI Key: YVRJEEKJIIARHL-UHFFFAOYSA-N
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Description

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-methylsulfanylphenyl group and a 3-phenylpropanamide group attached to the oxadiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2-Methylsulfanylphenyl Group: This step involves the substitution reaction where a suitable precursor, such as a halogenated phenyl compound, reacts with a methylthiol group.

    Attachment of the 3-Phenylpropanamide Group: This can be achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as antimicrobial and anticancer treatments.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methylsulfanyl and phenyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenylpropanamide can be compared with other oxadiazole derivatives, such as:

  • N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
  • N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide

These compounds share the oxadiazole core but differ in the substituents attached to the ring. The unique combination of the 2-methylsulfanylphenyl and 3-phenylpropanamide groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-24-15-10-6-5-9-14(15)17-20-21-18(23-17)19-16(22)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRJEEKJIIARHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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